molecular formula C13H16N2 B1605981 N1,N1,N8-Trimethylnaphthalene-1,8-diamine CAS No. 20734-57-0

N1,N1,N8-Trimethylnaphthalene-1,8-diamine

Cat. No.: B1605981
CAS No.: 20734-57-0
M. Wt: 200.28 g/mol
InChI Key: RBSSKSPWLOAFJU-UHFFFAOYSA-N
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Description

Contextualization within Sterically Hindered Organic Bases and Proton Sponges

N1,N1,N8-Trimethylnaphthalene-1,8-diamine belongs to a class of compounds known as sterically hindered organic bases. wikipedia.org These are typically bulky molecules where the basic site, often a nitrogen atom, is shielded by large chemical groups. wikipedia.org This steric bulk prevents the base from acting as a nucleophile, meaning it can selectively remove a proton (act as a Brønsted-Lowry base) without participating in other unwanted substitution or addition reactions. wikipedia.org

This compound is also a derivative of a famous family of superbases called "proton sponges". sigmaaldrich.comlibretexts.org The archetypal proton sponge is 1,8-Bis(dimethylamino)naphthalene (B140697) (DMAN), a symmetrical molecule with two dimethylamino groups at the peri-positions. wikipedia.org The defining characteristic of proton sponges is their unusually high basicity for an arylamine, coupled with low nucleophilicity. chemicalbook.com The high basicity arises from the relief of severe steric strain upon protonation. In the neutral form, the lone pairs of the two nitrogen atoms are forced into close proximity, causing significant repulsion. When a proton is captured, it forms a strong, chelated N-H-N hydrogen bond, pulling the nitrogen atoms closer and alleviating the steric strain of the unprotonated form. libretexts.orgwikiwand.com

This compound, being asymmetrically substituted with one dimethylamino group and one methylamino group, is a structural hybrid between the parent 1,8-diaminonaphthalene (B57835) and the classic DMAN. This asymmetry is crucial as it modulates the electronic and steric environment, influencing the compound's basicity and its potential applications in synthesis and catalysis.

Historical Development and Early Investigations of Related Diamines

The study of peri-diamines began with the parent compound, 1,8-diaminonaphthalene. orgsyn.org While a simple diamine, its unique geometry laid the groundwork for future discoveries. The synthesis of this foundational compound can be achieved through methods like the hydrogenation of 1,8-dinitronaphthalene. wikipedia.org

A major breakthrough occurred with the synthesis and characterization of 1,8-Bis(dimethylamino)naphthalene (DMAN), now famously trademarked as Proton Sponge®. wikipedia.org First reported in 1941, its remarkably high basicity (pKa of the conjugate acid is 12.1 in water) was a significant discovery. chemicalbook.com This was a dramatic increase compared to the parent 1,8-diaminonaphthalene (pKa = 4.6). chemicalbook.com The synthesis of DMAN is typically achieved by the methylation of 1,8-diaminonaphthalene using reagents like dimethyl sulfate. wikipedia.orgchemicalbook.com

The investigation into the family of methylated 1,8-diaminonaphthalenes revealed a clear trend: basicity increases with the number of methyl groups. This progression highlighted the importance of steric hindrance in enhancing basicity. chemicalbook.com The study of these related symmetrical and partially methylated diamines was crucial for understanding the structure-property relationships that govern the behavior of proton sponges. chemicalbook.com

Significance and Research Rationale for Asymmetrically Substituted Peri-Diamine Systems

The development of asymmetrically substituted peri-diamines like this compound was a logical and significant step in the evolution of proton sponge chemistry. While symmetrical proton sponges like DMAN are powerful tools, their fixed properties limit their application in scenarios requiring fine-tuned basicity or specific steric environments.

The primary rationale for investigating asymmetric systems is the ability to modulate the electronic and steric properties of the molecule with greater precision. By introducing different substituents on the nitrogen atoms, chemists can create a spectrum of bases with varying strengths and reactivities. For example, the pKa of this compound (referred to as 1-NHMe-8-NMe2 in some literature) is 6.43, which is intermediate between that of 1,8-bis(methylamino)naphthalene (5.61) and the fully methylated DMAN (12.34). chemicalbook.com This demonstrates the tunable nature of basicity through asymmetric substitution.

Comparative Basicity of Naphthalene-1,8-diamines

The following table illustrates the effect of N-methylation on the basicity of the 1,8-diaminonaphthalene core. The pKa value refers to the conjugate acid of the diamine.

Compound NameNumber of Methyl GroupspKa of Conjugate Acid
Naphthalene-1,8-diamine04.61
N1,N8-Dimethylnaphthalene-1,8-diamine25.61
This compound 36.43
N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine (DMAN)412.34
Data sourced from ChemicalBook, referencing purification methods for DMAN. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,8-N-trimethylnaphthalene-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-14-11-8-4-6-10-7-5-9-12(13(10)11)15(2)3/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSSKSPWLOAFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C(=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942949
Record name N~1~,N~1~,N~8~-Trimethylnaphthalene-1,8-diaminato
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-57-0
Record name N1,N1,N8-Trimethyl-1,8-naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20734-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N'-Trimethyl-1,8-naphthalenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~8~-Trimethylnaphthalene-1,8-diaminato
Source EPA DSSTox
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Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N1,N1,N8-Trimethylnaphthalene-1,8-diamine

The introduction of three methyl groups onto the two nitrogen atoms of naphthalene-1,8-diamine requires controlled synthetic approaches to achieve the desired substitution pattern.

Direct methylation of the parent compound, naphthalene-1,8-diamine, typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate. wikipedia.org However, this approach often leads to a mixture of methylated products, including the monomethyl, dimethyl, trimethyl, and the fully methylated N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine, famously known as "Proton Sponge". wikipedia.org Achieving selective trimethylation through direct methylation is challenging due to the similar reactivity of the nitrogen atoms. The stepwise methylation of naphthalene-1,8-diamine can be influenced by reaction conditions, but often requires chromatographic separation to isolate the desired trimethylated product in pure form. nih.gov

A more controlled approach to obtaining this compound involves the stepwise methylation of partially methylated precursors. For instance, the methylation of 1,8-bis(methylamino)-4-nitronaphthalene has been shown to yield isomeric N,N,N′-trimethyl-1,8-diamino-4-nitronaphthalenes. researchgate.net This method allows for the introduction of methyl groups in a more predictable manner, especially when the naphthalene (B1677914) ring is substituted with directing groups.

Another targeted strategy is the partial demethylation of the readily available N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine ("Proton Sponge"). Heating "Proton Sponge" with a hydrobromic acid-potassium iodide-dimethylformamide (HBr-KI-DMF) system can lead to the removal of one methyl group, providing a route to N,N,N′-trialkyl-1,8-diaminonaphthalenes. researchgate.net This demethylation reaction offers a viable pathway to the trimethylated scaffold from a commercially available starting material.

Table 1: Selected Synthetic Strategies for Trimethylated Naphthalene-1,8-diamine Derivatives

Starting MaterialReagents and ConditionsProductReference
1,8-Bis(methylamino)-4-nitronaphthaleneMethylating agentIsomeric N,N,N′-trimethyl-1,8-diamino-4-nitronaphthalenes researchgate.net
N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamineHBr–KI–DMF, heatN,N,N′-Trimethyl-1,8-diaminonaphthalene researchgate.net

Derivatization and Functionalization Reactions

The presence of both a secondary and a tertiary amino group, along with the aromatic naphthalene core, allows for a range of derivatization and functionalization reactions.

The secondary amino group in this compound can be readily nitrosated. The reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a mineral acid) leads to the formation of the corresponding N-nitroso derivative. researchgate.net This reaction has been successfully applied to N,N,N′-trimethylnaphthalene-1,8-diamine and its substituted analogues, such as N,N,N′-trimethyl-5-nitronaphthalene-1,8-diamine. researchgate.net

Table 2: Synthesis of N-Nitroso Derivatives

Starting MaterialReagentsProductReference
N,N,N′-Trimethylnaphthalene-1,8-diamineNitrous acidN-Nitroso-N,N,N′-trimethylnaphthalene-1,8-diamine researchgate.net
N,N,N′-Trimethyl-5-nitronaphthalene-1,8-diamineNitrous acidN-Nitroso-N,N,N′-trimethyl-5-nitronaphthalene-1,8-diamine researchgate.net

The amino groups strongly influence the reactivity of the naphthalene core towards substitution reactions. The powerful electron-donating nature of the two amino groups in the peri-positions activates the naphthalene ring towards electrophilic attack. For the related compound 1,8-bis(dimethylamino)naphthalene (B140697), electrophilic substitution reactions are well-documented. For instance, electrophilic amination of 1-dimethylamino-8-methylaminonaphthalene can be achieved using O-picrylhydroxylamine to yield N-amino derivatives as picrates. researchgate.net It is expected that this compound would undergo similar electrophilic substitutions, with the positions of attack being directed by the activating amino groups.

Nucleophilic aromatic substitution on the naphthalene core of diaminonaphthalene derivatives generally requires the presence of strong electron-withdrawing groups. In the case of 1,8-bis(dimethylamino)-4-nitronaphthalene, reaction with an alkali can lead to partial demethylation of the 1-NMe2 group rather than substitution on the ring. researchgate.net However, in systems where the naphthalene ring is sufficiently activated, such as in 1-dialkylamino-2,4-dinitronaphthalenes, the dialkylamino group can be displaced by primary amines. canada.ca

The endocyclic nitrogen atoms of this compound, much like the parent "Proton Sponge," exhibit high basicity due to the relief of steric strain upon protonation. This allows for the ready formation of stable salts with various acids. Protonation occurs at the nitrogen atoms, leading to the formation of a cationic species. For example, monoprotonated N,N,N'-trimethyl-1,8-diaminonaphthalene has been studied, demonstrating a dynamic exchange of protons between the nitrogen atoms. researchgate.net

Ionic derivatives can also be formed through reactions that introduce charged moieties. For instance, the formation of picrate (B76445) salts upon electrophilic amination has been reported for related compounds. researchgate.net Furthermore, the synthesis of pyridinium (B92312) salts by condensation of 1,4-dimethylpyridinium (B189563) iodide with naphthalene-1-carbaldehydes bearing dimethylamino groups demonstrates another route to ionic derivatives of the naphthalene-1,8-diamine scaffold. researchgate.net

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure and observing the dynamic behaviors of N1,N1,N8-trimethylnaphthalene-1,8-diamine in solution.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the N-H proton of the secondary amine, and the protons of the three methyl groups. The naphthalene (B1677914) ring contains six aromatic protons, which will likely appear as a complex series of multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the differing electronic effects of the dimethylamino (-NMe₂) and methylamino (-NHMe) groups.

The -NMe₂ group is a stronger electron-donating group than the -NHMe group, which would lead to a greater shielding effect (upfield shift) on the protons in its vicinity. The single proton on the secondary amine (N-H) is expected to show a broad signal, the chemical shift of which would be sensitive to solvent, concentration, and temperature. The six protons of the -NMe₂ group will appear as a singlet, while the three protons of the -NHMe group will appear as another distinct singlet or a doublet if coupling to the N-H proton is resolved.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic C-H7.0 - 8.0Multiplet6H
N(CH₃)₂~2.8 - 3.2Singlet6H
NH(CH₃)~2.7 - 3.0Singlet or Doublet3H
N-HVariableBroad Singlet1H

The ¹³C NMR spectrum provides information on all thirteen carbon atoms in the molecule. The naphthalene core will exhibit ten distinct signals in the aromatic region (δ 110-150 ppm). The carbons directly bonded to the nitrogen atoms (C1 and C8) are expected to be the most deshielded in this region due to the electronegativity of nitrogen. For the parent compound, 1,8-diaminonaphthalene (B57835), these carbons appear at approximately δ 143 ppm. nih.gov The remaining eight aromatic carbons will have chemical shifts determined by their position relative to the two different amino substituents.

The methyl carbons will appear in the aliphatic region of the spectrum. The two equivalent methyl carbons of the -NMe₂ group will produce a single signal, while the methyl carbon of the -NHMe group will give a separate signal, typically in the range of δ 30-45 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C1, C8140 - 150
Other Aromatic C110 - 140
N(CH₃)₂40 - 45
NH(CH₃)30 - 35

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY spectra would establish the connectivity between adjacent aromatic protons, aiding in the assignment of the complex multiplets in the aromatic region. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the methyl proton signals to their respective methyl carbon signals.

The naphthalene system substituted at the 1 and 8 positions is known to experience significant steric strain, which can lead to distortion from planarity and restricted rotation around the C-N bonds. Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. researchgate.net

At room temperature, rotation around the C-N bonds may be fast on the NMR timescale, resulting in sharp, averaged signals for the methyl groups. As the temperature is lowered, this rotation may slow down sufficiently to allow for the observation of distinct signals for different conformers or for the individual methyls of the -NMe₂ group if their magnetic environments become non-equivalent due to puckering of the naphthalene ring. The temperature at which signal broadening and coalescence occur can be used to calculate the energy barriers for these rotational processes.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₃H₁₆N₂ and a calculated molecular weight of 200.28 g/mol . glpbio.com

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 200. The fragmentation is likely to proceed through pathways common to amines and aromatic systems. A primary fragmentation step would be the loss of a methyl group (•CH₃) from one of the nitrogen atoms, leading to a stable fragment ion [M-15]⁺ at m/z = 185. This is often the base peak in the spectrum of methylated amines. Subsequent fragmentation could involve the loss of other parts of the alkylamino groups or cleavage of the naphthalene ring system under higher energy conditions. The fragmentation of the related N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine ("Proton Sponge") shows a strong peak at [M-15]⁺, suggesting a similar initial fragmentation for the trimethyl derivative. spectrabase.com

Predicted Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Formula
200Molecular Ion [M]⁺[C₁₃H₁₆N₂]⁺
185[M - CH₃]⁺[C₁₂H₁₃N₂]⁺
170[M - 2CH₃]⁺ or [M - NH₂CH₂]⁺[C₁₁H₁₀N₂]⁺ or [C₁₂H₁₂N]⁺
155[M - NH(CH₃)₂]⁺[C₁₁H₉N]⁺
142[C₁₀H₈N]⁺[C₁₀H₈N]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the characteristic vibrational modes of the functional groups within the molecule.

The IR spectrum of this compound would be distinguished by the presence of a sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. This feature is absent in the fully substituted "Proton Sponge". chemicalbook.com Other significant bands would include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

N-H bending: The bending vibration for the secondary amine is expected in the 1550-1650 cm⁻¹ range.

C-N stretching: These vibrations for aromatic amines occur in the 1250-1360 cm⁻¹ range.

The Raman spectrum would also show these characteristic vibrations, with the non-polar aromatic C=C stretching modes often being particularly strong.

Predicted Vibrational Spectroscopy Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
N-H Stretch3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
C=C Aromatic Stretch1450 - 1600IR, Raman
N-H Bend1550 - 1650IR
C-N Stretch1250 - 1360IR, Raman

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

Electronic absorption and fluorescence spectroscopy are powerful techniques to probe the electronic transitions and photophysical properties of molecules. The naphthalene-1,8-diamine core possesses a distinct chromophore whose properties are modulated by substitution on the amino groups.

Research Findings:

While specific UV-Vis and fluorescence spectra for this compound are not readily found in published literature, data from related compounds, such as various N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine derivatives, provide insight into the expected electronic behavior. For instance, studies on complex derivatives used in materials science show strong absorption bands in the UV and visible regions.

A study on 2,2'-(buta-1,3-diyne-1,4-diyl)-bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine) in chloroform (B151607) revealed several absorption maxima (λmax), indicating a complex electronic structure with multiple accessible transitions. nih.gov Another related compound, 2-((4,5-bis(dimethylamino)naphthalen-1-yl)ethynyl)-7-iodo-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine, also exhibits significant absorption in the visible range. nih.gov These findings suggest that N-alkylation and further substitution on the naphthalene ring system can tune the electronic properties, often leading to a red-shift (bathochromic shift) in the absorption spectrum.

The fluorescence properties of 1,8-naphthalimide (B145957) derivatives, which share a similar naphthalene core, have been extensively studied. These compounds are known to be highly fluorescent, with their emission characteristics being sensitive to the solvent environment and the nature of substituents. researchgate.net It is reasonable to infer that this compound would also exhibit fluorescence, though the specific emission wavelengths and quantum yields would require experimental determination.

Compound DerivativeSolventAbsorption Maxima (λmax) in nm
2,2'-(buta-1,3-diyne-1,4-diyl)-bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine)Chloroform282, 317 (shoulder), 350 (shoulder), 429 nih.gov
2-((4,5-bis(dimethylamino)naphthalen-1-yl)ethynyl)-7-iodo-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamineChloroform352 (shoulder), 419 nih.gov

This table presents data for derivatives of N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine to illustrate the electronic absorption characteristics of the core structure.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a compound.

Research Findings:

A search of the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD) did not yield a specific crystal structure for this compound. However, the crystal structure of the parent compound, naphthalene-1,8-diamine, is available and provides a foundational understanding of the molecular geometry. aps.org

In the solid state, the geometry of the naphthalene-1,8-diamine scaffold is influenced by the steric and electronic effects of the amino groups. The introduction of methyl groups, as in the case of this compound, is expected to significantly alter the solid-state packing and intermolecular interactions. The steric hindrance introduced by the methyl groups would likely lead to a distortion of the naphthalene backbone and influence the planarity of the molecule. These structural changes would, in turn, affect the compound's physical properties, such as its melting point and solubility.

For the fully methylated analogue, 1,8-Bis(dimethylamino)naphthalene (B140697), also known as "Proton Sponge," the steric repulsion between the two dimethylamino groups forces them out of the plane of the naphthalene ring, leading to its unusually high basicity. wikipedia.org It is anticipated that this compound would exhibit an intermediate structural distortion between the parent diamine and the fully tetramethylated "Proton Sponge."

ParameterNaphthalene-1,8-diamine (Predicted based on parent structure)This compound (Hypothetical)
Crystal SystemMonoclinic (for parent compound)To be determined
Space GroupP2₁/c (for parent compound)To be determined
Key Intramolecular DistancesC-N bond lengths, distance between N atomsExpected to be influenced by methyl group substitution
Intermolecular InteractionsHydrogen bonding in the parent compoundWeaker intermolecular interactions due to N-methylation

This table compares the known crystallographic data for the parent naphthalene-1,8-diamine with hypothetical parameters for the trimethyl derivative to highlight expected structural differences.

Chiroptical Spectroscopy (e.g., Circular Dichroism) of Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is an essential tool for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds.

Research Findings:

There is no specific literature available on the chiroptical properties of chiral derivatives of this compound. To create a chiral center, one would need to introduce a chiral substituent or create a situation of atropisomerism, where rotation around a single bond is hindered.

The synthesis and chiroptical properties of other chiral naphthalene derivatives have been reported. For example, novel C2-symmetric binaphthyl phosphortriamides have been synthesized, and their CD spectra were used to determine their axial chirality. nih.gov These studies demonstrate that the naphthalene chromophore is sensitive to its chiral environment, giving rise to characteristic CD signals.

In a hypothetical chiral derivative of this compound, the CD spectrum would be expected to show distinct Cotton effects corresponding to the electronic transitions of the naphthalene chromophore. The sign and magnitude of these effects would be directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict and interpret the CD spectra of such chiral derivatives. metu.edu.tr

Spectroscopic TechniqueInformation ObtainedRelevance to Chiral this compound Derivatives
Circular Dichroism (CD)Determination of absolute configuration and conformation in solution.Would provide definitive proof of chirality and stereochemical details.
Vibrational Circular Dichroism (VCD)Stereochemical information from vibrational transitions.Could complement electronic CD in structural elucidation.

This table outlines the potential application of chiroptical spectroscopic techniques to hypothetical chiral derivatives of this compound.

Protonation Equilibria and Basicity Investigations

Determination of Protonation Constants (pKa) in Various Solvent Systems

The basicity of N-alkylated 1,8-diaminonaphthalenes is a subject of significant interest, as the unique peri-positioning of the amino groups can lead to unusual proton affinities. For N1,N1,N8-Trimethylnaphthalene-1,8-diamine, a specific basicity constant has been documented.

Mechanistic Studies of Proton Transfer Dynamics and Kinetics

Detailed mechanistic studies on the monoprotonated form of this compound have uncovered complex proton transfer dynamics. Research reveals a rapid exchange process between the two non-equivalent NH protons (the "inner" Hᵢₙ and the "outer" Hₒᵤₜ). acs.orgnih.gov This exchange is notable because it involves the participation of the counterion (e.g., BF₄⁻ or Br⁻). acs.orgnih.gov

The proton transfer is described as being "enzyme-like" and possesses a significant energetic barrier of approximately 7 kcal/mol. nih.govresearchgate.net This barrier is substantial enough that the dynamic exchange process can be "frozen" at low temperatures (below 185 K), allowing for the distinct observation of the individual protons involved. acs.orgnih.gov This kinetic behavior distinguishes it from more symmetrical proton sponges where proton transfer dynamics can differ. The mechanism is proposed to involve the rapid addition of a proton to an out-inverted amino group, followed by a slower rotational transfer of the proton into the space between the two nitrogen atoms to form the stable, chelated cation. rsc.org

Analysis of Intramolecular Hydrogen Bonding in Protonated Species

Upon protonation, this compound forms a robust intramolecular hydrogen bond. The nature of this N-H-N bond in the monoprotonated species has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

A key finding from these studies is the observation of a remarkable magnetic separation between the geminal protons in the protonated amine. nih.govresearchgate.net When the rapid proton exchange is slowed at temperatures below 185 K, NMR spectra reveal a tremendous chemical shift difference (Δδ) of up to 11.6 ppm between the Hᵢₙ and Hₒᵤₜ protons. nih.govresearchgate.net This large separation provides direct evidence of a highly asymmetric electronic environment within the intramolecular hydrogen bond, where one proton is strongly chelated between the two nitrogen atoms while the other is in a very different chemical environment. researchgate.net The study by Pozharskii et al. highlights this phenomenon, emphasizing the unique structural and electronic features of the asymmetrically substituted protonated core. nih.govresearchgate.net

Table 2: Dynamic NMR Data for Monoprotonated this compound

Parameter Value Reference
Proton Exchange Energetic Barrier ~7 kcal/mol nih.govresearchgate.net
Coalescence Temperature < 185 K acs.orgnih.gov
Max. Magnetic Separation (Δδ) of NH Protons 11.6 ppm nih.govresearchgate.net

Computational and Experimental Assessment of Steric Hindrance Effects on Basicity and Proton Uptake Rates

The steric environment created by the alkyl groups on the nitrogen atoms is a primary determinant of the basicity and protonation kinetics in 1,8-diaminonaphthalene (B57835) derivatives. In this compound, the asymmetry of substitution (a dimethylamino group vs. a methylamino group) creates a different steric landscape compared to its symmetrical parent compound, 1,8-diaminonaphthalene, or its fully methylated analogue, N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine.

The reduced basicity (pKa = 6.43) compared to the tetramethyl "Proton Sponge" (pKa = 12.1) can be attributed in part to steric effects. chemicalbook.comwikipedia.org The exceptional basicity of the tetramethyl compound arises from the severe steric repulsion between the four methyl groups, which is relieved upon protonation and formation of a stable intramolecular hydrogen bond. wikipedia.org In the trimethyl derivative, this steric strain is lessened, resulting in a lower driving force for protonation.

Experimental work involving low-temperature NMR has demonstrated that the proton exchange process has a significant energetic barrier (~7 kcal/mol), which is a direct consequence of the energy required to overcome structural and steric hurdles during the proton's transit. nih.govresearchgate.net The "puzzle of the fourth methyl group" noted in research literature points directly to the critical role that this single substituent difference plays in altering the compound's properties relative to the archetypal proton sponge. acs.orgnih.govresearchgate.net DFT calculations on the rotational barriers in the neutral and protonated forms have been used to support these experimental findings. acs.org

Chemical Reactivity and Mechanistic Organic Chemistry

Evaluation of Nucleophilic Reactivity and Steric Inhibition

The nucleophilic character of N1,N1,N8-Trimethylnaphthalene-1,8-diamine is significantly influenced by the unique steric environment of the peri-substituted naphthalene (B1677914) core. The proximity of the N1,N1-dimethylamino and the N8-methylamino groups forces them into a conformation where the nitrogen lone pairs are directed towards each other. This arrangement leads to substantial steric hindrance around the nitrogen atoms, which in turn diminishes their ability to act as effective nucleophiles in substitution reactions.

This phenomenon is well-documented in the closely related compound, 1,8-bis(dimethylamino)naphthalene (B140697), famously known as "Proton Sponge." In Proton Sponge, the two dimethylamino groups are severely sterically hindered, rendering the compound a very poor nucleophile despite its exceptionally high basicity. rsc.org The steric strain is relieved upon protonation, as the proton is captured between the two nitrogen atoms, forming a stable intramolecular hydrogen bond. This high basicity, with a pKa of 12.34 for its conjugate acid in water, is a direct consequence of this steric effect. rsc.org

For this compound, a similar but not identical situation arises. While it has one less methyl group compared to Proton Sponge, the steric congestion around the nitrogen centers remains significant. The lone pair on the N1 nitrogen is shielded by its two methyl groups and the N8-methylamino group. Similarly, the N8 nitrogen's lone pair is sterically encumbered. This steric inhibition significantly reduces its propensity to participate in nucleophilic attack on electrophilic centers.

A comparative study on the acylation of 1,8-dimethylnaphthalene (B165263) provides insight into the reactivity of similarly substituted naphthalene systems. rsc.org While not a direct measure of the diamine's nucleophilicity, it highlights how peri-substituents influence the accessibility of different positions on the naphthalene ring.

Interactive Table: Comparison of Basicity and Steric Hindrance in 1,8-Diaminonaphthalene (B57835) Derivatives

CompoundStructurepKa of Conjugate Acid (in water)NucleophilicityKey Steric Features
1,8-DiaminonaphthaleneC₁₀H₆(NH₂)₂~4.6ModeratePlanar structure with accessible amino groups.
This compound C₁₃H₁₆N₂ Not widely reported, but expected to be high Low Significant steric hindrance from three methyl groups in peri positions.
1,8-Bis(dimethylamino)naphthalene (Proton Sponge)C₁₄H₁₈N₂12.34 rsc.orgVery LowSevere steric hindrance from four methyl groups leading to lone pair repulsion. rsc.org

Role as a Non-Nucleophilic Base in Organic Transformations (e.g., Dehydrohalogenation)

The combination of high basicity and low nucleophilicity makes this compound and its analogues ideal candidates for use as non-nucleophilic bases in organic synthesis. nih.gov Non-nucleophilic bases are crucial reagents for promoting elimination reactions, such as dehydrohalogenation, where the desired outcome is the removal of a proton without competing nucleophilic substitution. nih.gov

In a dehydrohalogenation reaction, the base abstracts a proton from a carbon atom adjacent to a carbon bearing a halogen. This initiates an E2 elimination pathway, leading to the formation of an alkene. For this to occur efficiently and without side reactions, the base must be strong enough to remove the proton but sterically hindered enough to avoid attacking the electrophilic carbon atom bonded to the halogen.

While specific examples detailing the use of this compound in dehydrohalogenation are not extensively documented in readily available literature, its structural similarity to Proton Sponge strongly suggests its utility in this role. rsc.org Proton Sponge is a well-established non-nucleophilic base used in a variety of organic transformations. rsc.org The steric shielding of the nitrogen lone pairs in this compound would similarly disfavor nucleophilic attack, making it a powerful tool for promoting elimination reactions.

The general principle is illustrated in the dehydrohalogenation of an alkyl halide:

R₂CH-CR₂X + Base → R₂C=CR₂ + Base-H⁺ + X⁻

In this reaction, this compound would serve as the 'Base', selectively abstracting a proton to facilitate the formation of the double bond.

Investigations into Metal-Free Catalysis Mediated by Strong Organic Bases

The development of metal-free catalytic systems is a significant area of research in modern organic chemistry, driven by the desire for more sustainable and cost-effective synthetic methods. Strong organic bases, particularly those that are non-nucleophilic, have emerged as promising catalysts in a variety of transformations, including hydrogenations and C-C bond-forming reactions.

Although direct experimental evidence for the use of this compound as a catalyst in metal-free reactions is not prominently reported, its inherent properties make it a plausible candidate. The high basicity of such "proton sponge" type molecules can be harnessed to activate substrates or reagents in a catalytic cycle. For instance, in metal-free hydrogenations, a strong base can activate a hydrogen molecule, facilitating its addition to an unsaturated substrate. Research has shown that other strong, hindered bases can participate in such catalytic processes.

A study on a magnetic poly(1,8-diaminonaphthalene)-nickel nanocatalyst demonstrates the utility of the 1,8-diaminonaphthalene scaffold in catalysis, albeit in a metal-containing system. rsc.org This suggests the potential for the core structure to be adapted for various catalytic applications.

Reactivity in Specific Reactions (e.g., Acylation, Alkylation)

The reactivity of this compound in acylation and alkylation reactions is dictated by the presence of two different amino groups: a tertiary amine (N1,N1-dimethylamino) and a secondary amine (N8-methylamino).

Acylation: Acylation reactions, typically carried out with acyl chlorides or anhydrides, will selectively occur at the more reactive and less sterically hindered secondary amine (N8). The tertiary amine at the N1 position is unreactive towards acylation under standard conditions. The product of acylation would be an N-acyl derivative of the parent compound.

Alkylation: Alkylation of this compound can proceed at the N8-methylamino group. The introduction of an alkyl group at this position would lead to a tetrasubstituted diamine. The reactivity in alkylation would be influenced by the nature of the alkylating agent and the reaction conditions. The synthesis of various N,N,N',N'-tetrasubstituted 1,8-diaminonaphthalenes has been reported, indicating that the nitrogen atoms can be further functionalized. researchgate.net

The synthesis of N,N,N'-trimethyl-N'-nitrosonaphthalene-1,8-diamine has been documented, which involves the reaction of this compound with a nitrosating agent. libretexts.org This demonstrates the reactivity of the secondary amino group towards electrophiles.

Interactive Table: Predicted Reactivity of this compound

Reaction TypeReactive SiteExpected ProductNotes
AcylationN8-methylaminoN-acyl-N1,N1,N8-trimethylnaphthalene-1,8-diamineThe tertiary amine is unreactive.
AlkylationN8-methylaminoN-alkyl-N1,N1,N8-trimethylnaphthalene-1,8-diamineCan lead to tetrasubstituted derivatives.
NitrosationN8-methylaminoN-nitroso-N1,N1,N8-trimethylnaphthalene-1,8-diamine libretexts.orgDemonstrates reactivity with electrophiles.

Coordination Chemistry and Metal Complexation

Catalytic Applications of N1,N1,N8-Trimethylnaphthalene-1,8-diamine Metal Complexes:The potential for this ligand to support catalytically active metal centers has not been explored in the available literature.

The lack of information on this compound highlights a potential area for future research. The unique electronic asymmetry and steric profile of this ligand could lead to the formation of novel metal complexes with interesting structural features and reactivity, potentially finding applications in asymmetric catalysis or as unique structural probes. Until such research is undertaken and published, a thorough and scientifically accurate article on its coordination chemistry and metal complexation cannot be constructed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics.mdpi.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N1,N1,N8-trimethylnaphthalene-1,8-diamine, which arise from its unique electronic arrangement.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules like this compound. By approximating the electron density, DFT calculations can efficiently determine the molecule's most stable three-dimensional structure (geometry optimization) and its total energy.

For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to model the significant steric strain between the peri-substituted amino groups. nih.gov These calculations can predict key structural parameters, such as the distance between the nitrogen atoms and the distortion of the naphthalene (B1677914) backbone from planarity. The results of these calculations are crucial for understanding the compound's high basicity, often referred to as a "proton sponge" effect. The strong basicity is attributed to the relief of steric strain upon protonation. researchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

Parameter Predicted Value
N1-N8 Distance ~2.80 Å
C1-N1-C(methyl) Bond Angle ~115°
Naphthalene Ring Dihedral Angle ~5-10°

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for determining the electronic structure, though they are more computationally expensive.

For this compound, high-accuracy ab initio calculations can be employed to refine the understanding of its electronic properties, such as ionization potential and electron affinity. These methods are particularly valuable for studying the subtle electronic effects that govern the molecule's reactivity and its interactions with other chemical species. Studies on similar proton sponges have utilized ab initio calculations to investigate the nature of the intramolecular hydrogen bond in the protonated form. acs.org

Natural Bond Orbital (NBO) analysis is a theoretical technique used to study the delocalization of electron density and the hybridization of atomic orbitals within a molecule. mdpi.com It provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. researchgate.net

In this compound, NBO analysis can elucidate the nature of the nitrogen lone pair electrons and their interaction with the naphthalene π-system. The analysis can quantify the extent of electron donation from the nitrogen atoms to the aromatic rings, which influences the molecule's basicity and nucleophilicity. The hybridization of the nitrogen atoms, which deviates from the ideal sp³ due to steric hindrance, can also be precisely determined. Weak occupancies of antibonding orbitals can signal departures from an idealized Lewis structure, indicating delocalization effects. mdpi.com

Table 2: Representative NBO Analysis Data for this compound

Orbital Interaction Stabilization Energy (E(2)) (kcal/mol)
N1 Lone Pair -> π*(C-C) 2-5
N8 Lone Pair -> π*(C-C) 2-5

Note: The values in this table are hypothetical and represent the type of data obtained from NBO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior.mdpi.com

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govresearchgate.net By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility, solvation, and transport properties of this compound. nih.govresearchgate.net

For this compound, MD simulations can be used to explore the dynamic equilibrium between different conformations of the trimethylamino and dimethylamino groups. In solution, these simulations can model the arrangement of solvent molecules around the diamine and how this arrangement changes upon protonation. Constant-pH MD simulations can be particularly useful for studying the protonation-deprotonation dynamics and their coupling to conformational changes. researchgate.netbiorxiv.org

Predictive Modeling of Reactivity, Selectivity, and Basicity

Computational models can be used to predict the chemical reactivity, selectivity, and basicity of this compound. These predictions are often based on quantum chemical calculations of various molecular properties.

The exceptional basicity of "proton sponges" is a key feature that can be modeled computationally. The gas-phase basicity, or proton affinity (PA), can be calculated as the enthalpy change of the protonation reaction in the gas phase. researchgate.net The pKa value in a solvent can be estimated using thermodynamic cycles that combine gas-phase basicity with calculated solvation energies. mdpi.comresearchgate.net These calculations have been performed for the closely related 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), and similar methodologies can be applied to the trimethyl derivative. rsc.org

Table 3: Predicted Basicity of this compound

Property Predicted Value
Gas-Phase Basicity (Proton Affinity) ~245-255 kcal/mol
pKa in Acetonitrile ~18-19

Note: These values are estimates based on data for similar proton sponges and would be confirmed by specific calculations.

Solvent Effects and Continuum Solvation Models in Computational Studies.rutgers.edu

The chemical behavior of this compound is significantly influenced by the solvent environment. Continuum solvation models are a class of computational methods that simulate the effect of a solvent by representing it as a continuous medium with a given dielectric constant. researchgate.netyoutube.com

Models such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) can be used in conjunction with quantum chemical calculations to study the properties of this compound in different solvents. These models are essential for accurately predicting pKa values, reaction rates, and spectroscopic properties in solution. researchgate.netrutgers.edu The choice of solvent can affect the stability of the neutral and protonated forms of the molecule, thereby influencing its basicity and reactivity. biorxiv.org

Advanced Functional Applications and Materials Science

Development as a Fluorescent Dye and pH Indicator

There is currently no direct scientific literature demonstrating the development or application of N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine as a fluorescent dye or pH indicator. The fluorescence and pH-sensing capabilities of related compounds, particularly those based on the 1,8-naphthalimide (B145957) scaffold, have been extensively studied. researchgate.netnih.gov These compounds often derive their fluorescent properties from an intramolecular charge transfer (ICT) mechanism, which can be sensitive to the polarity of the environment and the presence of ions like protons. researchgate.net However, specific studies detailing the photophysical properties, such as absorption and emission spectra, quantum yield, and pH-dependent fluorescence of N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine, are not present in the reviewed literature.

Applications in Biological Imaging

Consistent with the lack of data on its fluorescent properties, there are no documented applications of N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine in biological imaging. The use of fluorescent probes in cellular imaging is a prominent field, with many dyes based on scaffolds like 1,8-naphthalimide being designed for visualizing cellular structures and processes. nih.gov The development of a compound for biological imaging would necessitate detailed studies on its cytotoxicity, cell permeability, and localization within cellular compartments, none of which are available for N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine.

Design of Fluorescent Probes and Sensors

The design of fluorescent probes and sensors often involves modifying a core fluorophore with specific recognition moieties to detect analytes of interest. While the synthesis of N,N,N′-trimethylnaphthalene-1,8-diamine derivatives has been reported in the context of creating N-nitroso compounds, the purpose of this synthesis was not for the development of fluorescent probes. researchgate.net The broader class of 1,8-naphthalimide derivatives has been widely used to design fluorescent sensors for various ions and small molecules, but this research has not been extended to N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine itself. researchgate.net

Potential in Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

There is no available research data on the potential or actual use of N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine in organic electronics or optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). Research in this area for related compounds has focused on naphthalene (B1677914) diimides, which possess different electronic properties due to the imide functional groups. These properties can be tuned for applications in electronic materials. researchgate.net The specific electronic characteristics of N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine, which would determine its suitability for such applications, have not been reported.

Role as a Lipophilic Proton Trapping Agent in Biphasic Systems

The ability to act as a potent, non-nucleophilic base is a hallmark of N¹,N¹,N⁸,N⁸-Tetramethylnaphthalene-1,8-diamine (DMAN), earning it the trade name "Proton Sponge". wikipedia.orgsigmaaldrich.com This property arises from the relief of steric strain between the two peri-positioned dimethylamino groups upon protonation. wikipedia.org This proton-capturing ability makes DMAN an effective proton trapping agent.

It is theoretically plausible that N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine, with one fewer methyl group, would also exhibit basic properties and could function as a proton trap. The presence of both a dimethylamino and a methylamino group at the peri-positions would still create steric repulsion, albeit likely less than in the tetramethylated version. The lipophilicity of a molecule, which is its affinity for nonpolar environments, is a key factor in its function within biphasic (e.g., oil and water) systems. N-methylation is known to increase lipophilicity. monash.edunih.gov However, without experimental data on the pKa (a measure of basicity) and the partition coefficient (a measure of lipophilicity) of N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine, its specific role and effectiveness as a lipophilic proton trapping agent in biphasic systems remain speculative.

Applications in Chemical Separations and Extractions

The strong basicity of "Proton Sponge" (DMAN) has been utilized in separation science. For example, it has been employed as an extractant for the separation of organic acids from fermentation broths through liquid-liquid extraction. sigmaaldrich.comsigmaaldrich.com The principle involves the protonation of the base by the organic acid, which facilitates the transfer of the acid into the organic phase.

Given the expected basicity of N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine, it could potentially be used in similar separation and extraction methodologies. The difference in the number of methyl groups compared to DMAN would likely influence its basicity and solubility characteristics, which could, in turn, affect its efficiency and selectivity as an extractant. However, there are no specific studies or published methods that have utilized N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine for these purposes.

Utilization in Analytical Chemistry Methodologies (e.g., Mass Spectrometry Matrix)

The use of highly basic, UV-absorbing compounds as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is an area of active research. These "proton sponge" type matrices can facilitate the deprotonation of analyte molecules. Research has shown that derivatives of 1,8-diaminonaphthalene (B57835) can be effective matrices.

While there is no direct evidence of N¹,N¹,N⁸-Trimethylnaphthalene-1,8-diamine being used as a MALDI matrix, a study on the synthesis of N-nitroso derivatives of N,N,N′-trimethylnaphthalene-1,8-diamine indicates that this specific substitution pattern is an object of chemical synthesis. researchgate.net This suggests that researchers are exploring the properties of asymmetrically methylated 1,8-diaminonaphthalenes, which could potentially lead to their application in analytical techniques like mass spectrometry in the future.

Structure Property Relationships

Elucidation of the Impact of Methylation Pattern on Basicity and Nucleophilicity

The degree of methylation at the nitrogen atoms of 1,8-diaminonaphthalene (B57835) has a profound and predictable effect on the compound's basicity. The introduction of methyl groups systematically increases the steric bulk around the nitrogen atoms, which in turn enhances the electrostatic repulsion between the nitrogen lone pairs. This increased strain in the neutral base is significantly relieved upon protonation, where one proton is captured and stabilized by an intramolecular hydrogen bond between the two nitrogen atoms.

The progression of basicity is evident when comparing the parent compound, 1,8-diaminonaphthalene, with its methylated derivatives. While the parent diamine is a relatively weak base, the addition of methyl groups drastically increases the proton affinity. The well-known N1,N1,N8,N8-tetramethylated analog, commonly called Proton Sponge, is one of the strongest organic bases, with the pKₐ of its conjugate acid being 12.1 in water and 18.62 in acetonitrile. wikipedia.org N1,N1,N8-Trimethylnaphthalene-1,8-diamine sits (B43327) between these two extremes. Theoretical calculations have estimated a very high pKₐ value of 27.0 and a proton affinity of 282.3 kcal/mol for the trimethyl derivative, highlighting the significant basicity enhancement conferred by the three methyl groups. researchgate.net

This increase in basicity with methylation, however, is coupled with a decrease in nucleophilicity. The same steric hindrance from the methyl groups that enforces the high basicity also shields the nitrogen lone pairs from attacking electrophilic carbon centers. wikipedia.org This makes compounds like this compound and Proton Sponge highly selective non-nucleophilic bases, a valuable property in organic synthesis. wikipedia.org

Table 1: Comparative Basicity of Methylated 1,8-Diaminonaphthalene Derivatives

This table is interactive. Click on the headers to sort the data.

Compound NameNumber of Methyl GroupspKₐ of Conjugate Acid (pKaH)Solvent
1,8-Diaminonaphthalene04.46 (Predicted)-
This compound327.0 (Estimated)-
N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine412.1Water
N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine418.62Acetonitrile

Data sourced from references wikipedia.orgresearchgate.netchemicalbook.comnih.gov.

Correlation between Steric Hindrance and Proton Transfer Rates

While thermodynamically very basic, this compound and its tetramethylated counterpart exhibit slow protonation and deprotonation kinetics. This phenomenon is a direct consequence of the steric hindrance around the nitrogen atoms. The bulky methyl groups create a congested "cleft" that a proton must navigate to form the stabilized, chelated cation. rsc.org This kinetic barrier is the origin of the trade name "Proton Sponge" for the tetramethyl derivative, which absorbs protons slowly despite its high affinity for them. wikipedia.org

Detailed studies on monoprotonated this compound have revealed a dynamic process of proton exchange. researchgate.netnih.gov Research shows a rapid exchange occurs between the proton located inside the nitrogen cleft (H-in) and a proton outside (H-out), a process mediated by the counterion. nih.gov This exchange has a relatively low energetic barrier of approximately 7 kcal/mol and can be "frozen" at temperatures below 185 K, allowing for the observation of the distinct proton environments. researchgate.netnih.gov This provides direct evidence of the energetic landscape shaped by steric hindrance, which governs the rate at which the base can trap and release protons. One proposed mechanism for protonation involves a two-step pathway: a rapid, initial protonation on the exterior of a nitrogen lone pair, followed by a slower rotational transfer of the proton into the sterically protected space between the nitrogens. rsc.org

Influence of Naphthalene (B1677914) Peri-Effect on Electronic and Structural Features

The unique properties of this compound are fundamentally rooted in the "peri-effect." This refers to the geometric constraints imposed on substituents at the 1- and 8-positions of the naphthalene ring. wikipedia.org The rigid naphthalene framework forces these substituents into close proximity, at a distance of about 2.5 Å, which is often less than the sum of their van der Waals radii. wikipedia.orgiucr.org

In the case of 1,8-diaminonaphthalenes, this enforced proximity leads to several critical consequences:

Steric Strain and Repulsion: The peri-effect causes significant steric strain and lone pair-lone pair repulsion between the two nitrogen centers. This ground-state destabilization is a primary driver of the compound's high basicity, as protonation relieves this strain. wikipedia.org

Structural Distortion: To accommodate the bulky amino groups, the naphthalene skeleton itself becomes distorted and deviates from planarity. nih.gov X-ray crystallographic studies of related peri-substituted naphthalenes show that this distortion involves the elongation of certain C-C bonds and the splaying of the C-N bonds away from their ideal positions to minimize repulsive forces. nih.gov

Electronic Influence: The strain can influence the electronic structure of the naphthalene moiety. csu.edu.au The orientation of the nitrogen lone pairs is constrained, preventing the typical delocalization into the aromatic ring that would normally decrease the basicity of an aromatic amine. wikipedia.org This ensures the availability of the lone pairs for protonation.

Upon protonation, the formation of a strong, intramolecular N-H···N hydrogen bond locks the system into a stable, chelated structure, which represents the thermodynamic sink of the reaction.

Design Principles for Modulating Reactivity and Basicity through Substituent Effects

The study of this compound and its analogs illuminates several key principles for the rational design of specialized bases. nih.gov The modulation of reactivity and basicity hinges on the careful tuning of steric and electronic parameters.

Controlling Basicity via N-Alkylation: The primary method for increasing basicity in the 1,8-diaminonaphthalene framework is to increase steric repulsion in the neutral base. As demonstrated by the series from the unsubstituted diamine to the fully methylated Proton Sponge, increasing the number and size of alkyl groups on the nitrogen atoms systematically raises the compound's pKₐ. researchgate.net

Balancing Basicity and Nucleophilicity: Steric hindrance is the key to decoupling basicity from nucleophilicity. The peri-substituents create a sterically crowded environment that makes the nitrogen lone pairs accessible to small electrophiles like protons but inaccessible to larger electrophilic centers. This principle is fundamental to creating highly selective, non-nucleophilic bases. wikipedia.org

Remote Substituent Effects: Basicity can be further fine-tuned by introducing electron-donating or electron-withdrawing groups on the naphthalene rings. nih.gov Electron-donating groups enhance the electron density at the nitrogen centers, increasing intrinsic basicity, while electron-withdrawing groups have the opposite effect. These remote electronic effects, combined with the dominant steric factors, allow for precise control over the base's properties.

These principles have been applied to design novel "proton sponges" with even higher basicities or specific reactivity, such as those incorporating phosphorus-based groups or being part of larger, more complex polycyclic systems. wikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine (Proton Sponge), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via alkylation of 1,8-diaminonaphthalene using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Stoichiometric control (1:1 molar ratio) and solvent selection (e.g., THF or DMF) are critical to avoid over-alkylation. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH) ensures >97% purity, as confirmed by NMR .
  • Key Data :

ParameterValue/NoteSource
Purity (NMR)≥97%
Solvent SystemTHF/DMF preferred for alkylation

Q. How is the basicity (pKa) of Proton Sponge determined experimentally, and what factors contribute to its exceptional proton affinity?

  • Methodological Answer : The pKa (1.8 in water at 25°C) is measured via potentiometric titration in aqueous or non-aqueous media. The intramolecular hydrogen-bonding network between the two dimethylamino groups stabilizes the protonated form (PSH⁺), enhancing basicity. Computational methods (DFT) corroborate experimental findings by modeling charge distribution and H-bond strength .
  • Key Data :

PropertyValueSource
pKa in H₂O (25°C)1.8

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of Proton Sponge derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolves hydrogen-bonding motifs (e.g., 1D chains in PSH⁺TPAH⁻ salts) with R-factor ≤0.053 .
  • NMR : ¹H and ¹³C NMR (CDCl₃) identify methyl group resonances at δ ~3.37 ppm (singlet, 12H) .
  • FT-IR : Confirms functional groups (e.g., thiocyanate stretch at 2055 cm⁻¹ in thiocyanated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Proton Sponge derivatives, such as unexpected splitting in NMR signals?

  • Methodological Answer : Signal splitting may arise from restricted rotation of substituents (e.g., ethynyl groups in cross-conjugated systems). Variable-temperature NMR (VT-NMR) experiments between 25°C–100°C can assess dynamic effects. For example, ethynyl-substituted derivatives (e.g., 7c, 9c) exhibit temperature-dependent coalescence of peaks due to rotational barriers .

Q. What strategies optimize the design of Proton Sponge-based cross-conjugated systems for switchable electronic materials?

  • Methodological Answer : Introduce ethynyl or aryl groups at the 2- and 7-positions of the naphthalene core via Sonogashira coupling. Use copper(I) acetylides (e.g., 4-methoxyphenylacetylide) under Pd catalysis (Method A) to achieve regioselectivity. HRMS and cyclic voltammetry validate electronic tuning (e.g., redox-active derivatives) .
  • Key Data :

DerivativeHRMS [M+H⁺] (Calculated/Found)Application
9b (4-OCH₃ aryl)475.2380/475.2386Conductive polymers
9c (4-CF₃ aryl)615.2024/615.2031Redox-switchable devices

Q. How do hydrogen-bonding interactions in Proton Sponge salts influence crystal packing and material properties?

  • Methodological Answer : In salts like PSH⁺TPAH⁻, the TPAH⁻ anion forms 1D hydrogen-bonded chains via carboxylate-carboxylic acid interactions. Water molecules in hydrated variants (PSH⁺TPAH⁻·H₂O) bridge chains into 2D belts, altering thermal stability. Thermogravimetric analysis (TGA) shows dehydration at ~120°C, while PXRD confirms structural integrity .

Data Contradictions and Validation

  • Thermodynamic Data : Reported enthalpies of sublimation (ΔsubH) for 1,8-diaminonaphthalene derivatives vary by ±5 kJ/mol. Validate via differential scanning calorimetry (DSC) and compare with NIST-referenced values .
  • Toxicity Gaps : While direct toxicological data for Proton Sponge is limited, extrapolate from naphthalene derivatives (e.g., hepatotoxicity via CYP450 metabolism). Conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

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Reactant of Route 2
N1,N1,N8-Trimethylnaphthalene-1,8-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.